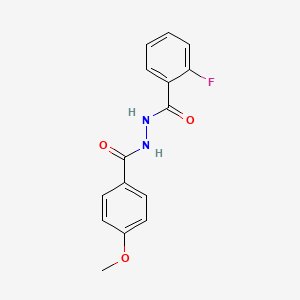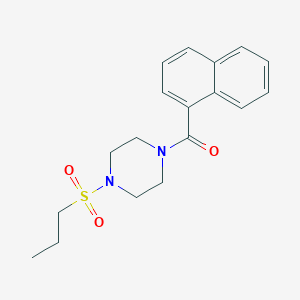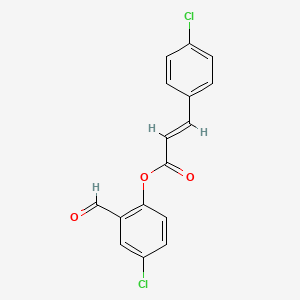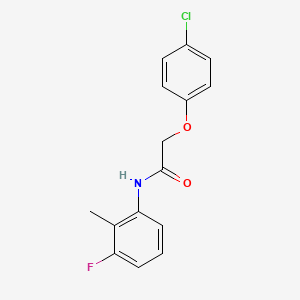![molecular formula C16H25NO B5762721 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, also known as IMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the sigma-1 receptor, which is involved in neuroprotection and neuronal survival. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation and survival. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the endothelial nitric oxide synthase pathway, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have various biochemical and physiological effects in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to protect neurons from oxidative stress and inflammation, and may also improve cognitive function. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to improve endothelial function and decrease blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. In neuroscience, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future research could focus on the development of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of hypertension and other cardiovascular conditions.
Métodos De Síntesis
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-isopropyl-3-methylphenol with 2-bromoethylpyrrolidine, followed by reduction with lithium aluminum hydride. The final product is purified through column chromatography to obtain pure 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has shown promising results as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
Propiedades
IUPAC Name |
1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)16-7-6-15(12-14(16)3)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIDIWAYYOCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)


![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)




![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
